molecular formula C10H11NOS B2956489 7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 27943-30-2

7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No. B2956489
CAS RN: 27943-30-2
M. Wt: 193.26
InChI Key: VXYANQYUGDLKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of benzothiazepines and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Antitumor Agent Synthesis

Compounds similar to 7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one have been used as reactants in the synthesis of antitumor agents. For example, they have been involved in creating psammopemmin A , which shows promise as an antitumor agent.

Inhibitors of Guanylate Cyclase

These compounds have also been used to prepare tricyclic indole and dihydroindole derivatives that act as inhibitors of guanylate cyclase . This enzyme plays a role in various physiological processes, and its inhibition can be significant in treating diseases.

Design and Synthesis of Anti-Cancer Agents

There is ongoing research into designing and synthesizing novel anti-cancer agents using similar compounds as leading structures. These efforts involve introducing pharmacophores that are known to possess antitumor properties .

In Vitro Cytotoxicity Evaluation

Benzothiazepine derivatives have been evaluated for their cytotoxicity in vitro against human cancer cell lines. This includes assessing selective toxicity towards liver and prostate cancer cells while sparing healthy embryonic liver cells .

properties

IUPAC Name

7-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-7-2-3-9-8(6-7)11-10(12)4-5-13-9/h2-3,6H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYANQYUGDLKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Synthesis routes and methods

Procedure details

6-Methyl-2,3-dihydro-4H-1-benzothiopyran-4-one (2g, 10.9 mmol) was dissloved in 80% ethanol (73 mL) and to this was added hydroxylamine hydrochloride (840 mg, 12.05 mmol) and sodium acetate (990 mg, 12.03 mmol). This mixture was heated at reflux for 3 hours. Water (150 mL) was added and then extracted with dichloromethane (3×100 mL), washed with brine (75 mL), water (75 mL), dried (sodium sulfate) and concentrated to residue. The residue was taken up in polyphosphoric acid (10 mL) and heated at reflux for 1 hour. Ice chips were added and water was added (100 mL) this was stirred for 1 hour. A solid formed and was filtered and purified by flashcolumn chromatography on 20 g of silica gel, eluting with (50%, 60%, and 70%) ethyl acetate in hexanes to give 7-methyl-2,3,4,5-tetrahydrobenzo[b]1,4-thiazepin-4-one (500 mg, 30%). 1H NMR (CDCl3, 300 MHz): δ7.87 (s-broad, 1H), 7.47 (d, 1H, J=7.7 Hz), 6.98 (d, 1H, J=8.1 Hz), 6.91 (s, 1H), 3.42 (t, 2H, J=6.9 Hz), 2.62 (t, 2H, J=6.9 Hz), 2.35 (s, 3H) ppm.
Quantity
10.9 mmol
Type
reactant
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step Two
Quantity
990 mg
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
73 mL
Type
solvent
Reaction Step Four

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